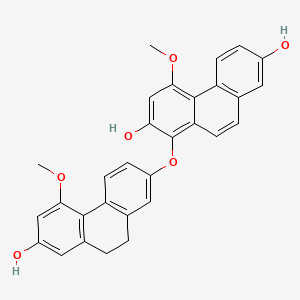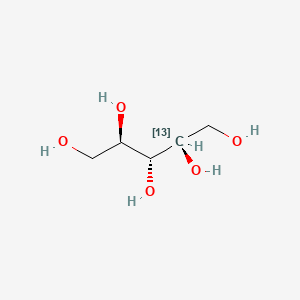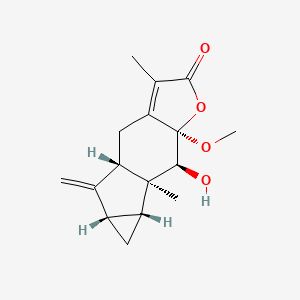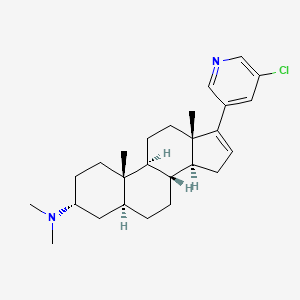
Cdk8-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk8-IN-6 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of cyclin-dependent kinase 8 has been shown to have therapeutic potential in various cancers, making this compound a promising compound for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdk8-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automation and Scale-Up: Automated systems and large-scale reactors are used to produce this compound in bulk quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cdk8-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Cdk8-IN-6 has a wide range of scientific research applications, including:
Biological Studies: this compound is used to study the role of cyclin-dependent kinase 8 in transcriptional regulation and cell cycle progression.
Industrial Applications: The compound is also explored for its potential use in industrial applications, such as the development of new therapeutic agents and chemical probes.
Mechanism of Action
Cdk8-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 8. The mechanism of action involves:
Binding to the Active Site: this compound binds to the active site of cyclin-dependent kinase 8, preventing its interaction with cyclin C and other substrates.
Inhibition of Phosphorylation: By inhibiting cyclin-dependent kinase 8, this compound prevents the phosphorylation of key transcription factors and other proteins involved in cell cycle regulation.
Disruption of Transcriptional Regulation: The inhibition of cyclin-dependent kinase 8 leads to the disruption of transcriptional regulation, resulting in the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Cdk8-IN-6 is compared with other similar compounds to highlight its uniqueness:
Cdk8-IN-1: Another cyclin-dependent kinase 8 inhibitor with a different chemical structure but similar inhibitory activity.
Cdk8-IN-2: A compound with a similar core structure but different functional groups, resulting in varying potency and selectivity.
Uniqueness of this compound: this compound is unique due to its high selectivity for cyclin-dependent kinase 8, its potent inhibitory activity, and its ability to effectively suppress tumor growth in various cancer models .
Properties
Molecular Formula |
C26H37ClN2 |
|---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-17-(5-chloropyridin-3-yl)-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1 |
InChI Key |
ZLGOMJAYBOBMTQ-QHPHXHBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
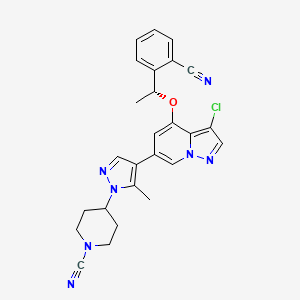
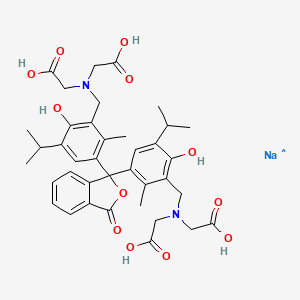
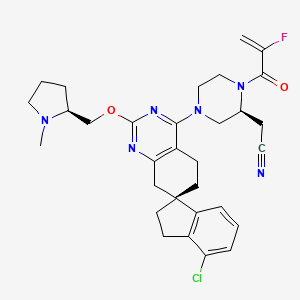
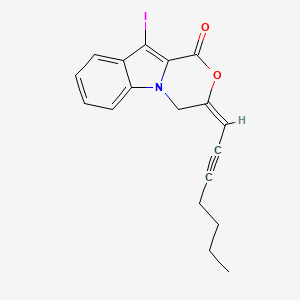
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
